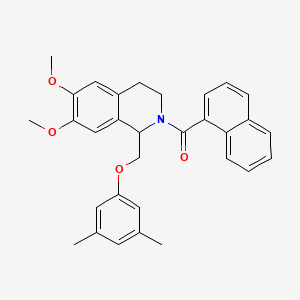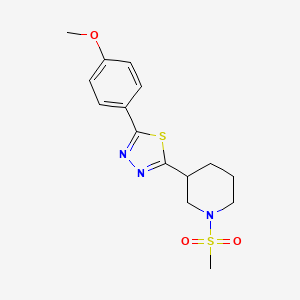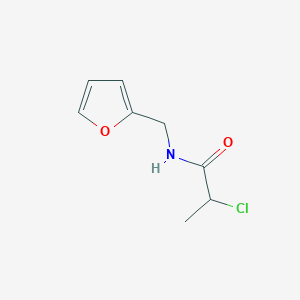
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide, commonly known as CFTR modulator, is a small molecule that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulators are used to stimulate or inhibit the activity of CFTR protein, which is responsible for regulating the flow of salt and water in and out of cells.
Applications De Recherche Scientifique
Polymorphism of Aromatic Sulfonamides with Fluorine Groups
The study by Terada et al. (2012) explores the polymorphism in aromatic sulfonamides, particularly focusing on the effects of fluorine substitution. Their research identified that sulfonamides with a fluorine group exhibit polymorphs or pseudopolymorphs, indicating the role of fluorine in influencing molecular structures and potentially affecting the solubility and bioavailability of such compounds. This insight is crucial for the development of pharmaceuticals where the physical form of the compound can significantly impact its therapeutic effectiveness (Terada et al., 2012).
Sulfonamide-derived Compounds and Their Transition Metal Complexes
Research by Chohan and Shad (2011) delves into the synthesis, biological evaluation, and X-ray structure of sulfonamide-derived compounds and their transition metal complexes. Their work highlights the potential of these compounds in the field of medicinal chemistry, particularly due to their moderate to significant antibacterial and antifungal activities. The study suggests that the structural features of these compounds, including the presence of the sulfonamide group, play a vital role in their biological activities (Chohan & Shad, 2011).
Cerebrovasodilatation through Selective Inhibition of Carbonic Anhydrase
The work of Barnish et al. (1981) examines sulfonamide compounds for their cerebrovasodilatation properties through the selective inhibition of carbonic anhydrase. One of the compounds studied showed promising anticonvulsant activity and the ability to increase cerebral blood flow without significant diuresis. This research points towards the therapeutic potential of sulfonamide derivatives in neurological applications, offering a foundation for further exploration into treatments for conditions affecting cerebral blood flow (Barnish et al., 1981).
Synthesis and Biological Properties of Sulfonamide-derived Compounds
Another study by Chohan et al. (2009) focuses on the synthesis and characterization of sulfonamide-derived compounds and their metal complexes. They explored the antibacterial, antifungal, and cytotoxic activities of these compounds, demonstrating their potential as antibacterial and antifungal agents. This research further underscores the versatility of sulfonamide derivatives in developing new therapeutic agents with diverse biological activities (Chohan et al., 2009).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N4O2S/c1-13-24-25-20-19(6-3-9-26(13)20)30(28,29)27(12-14-4-2-5-15(21)10-14)16-7-8-17(22)18(23)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKRSUPGSJBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)




![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)
![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)


![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)
